N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with:
- A 3-(4-ethylbenzoyl) group at position 3, enhancing lipophilicity and π-π stacking interactions.
- A 7-methyl substituent, influencing steric bulk and metabolic stability.
- An N-(3-chloro-4-methoxyphenyl)acetamide side chain, contributing halogen bonding (Cl) and solubility (OCH₃).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c1-4-17-6-8-18(9-7-17)25(33)21-14-31(27-20(26(21)34)11-5-16(2)29-27)15-24(32)30-19-10-12-23(35-3)22(28)13-19/h5-14H,4,15H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEQKZYBAPPYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the 4-ethylbenzoyl group, and finally the attachment of the 3-chloro-4-methoxyphenyl group through acylation reactions. Common reagents used in these steps include acyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity can be inferred from its key functional groups:
| Functional Group | Typical Reactions | Potential Reactivity in Target Compound |
|---|---|---|
| Acetamide (-NHCOCH₃) | Hydrolysis (acidic/basic), alkylation, acylation | Likely susceptible to hydrolysis under strong acidic/basic conditions, forming carboxylic acid or amine derivatives. |
| Chloro-methoxyphenyl | Nucleophilic aromatic substitution (Cl), demethylation (OCH₃), oxidation | Chlorine may undergo substitution with nucleophiles (e.g., OH⁻, NH₃). Methoxy group could demethylate under harsh conditions. |
| 1,8-Naphthyridine Core | Electrophilic substitution, coordination with metals, redox reactions | The electron-deficient heterocycle may participate in metal coordination or redox reactions under oxidizing/reducing agents. |
| 4-Oxo Group (C=O) | Reduction (to alcohol), nucleophilic addition | Reducible to secondary alcohol using agents like NaBH₄ or LiAlH₄. |
Hypothetical Reaction Pathways
Based on structural analogs (e.g., benzothieno[2,3-d]pyrimidine derivatives ):
Hydrolysis of Acetamide
Under acidic or basic conditions, the acetamide group may hydrolyze:
Outcome : Generation of a free amine and acetic acid.
Substitution of Chlorine
The chloro substituent on the phenyl ring may undergo nucleophilic substitution:
Example Nucleophiles : Hydroxide (OH⁻), amines (NH₃), or thiols (SH⁻).
Reduction of the Naphthyridine Core
The 4-oxo group in the naphthyridine system could be reduced:
Note : Reductive conditions might also affect other unsaturated bonds in the heterocycle.
Synthetic Considerations
While no direct synthesis routes for this compound are documented, analogous compounds (e.g., ) suggest multi-step protocols involving:
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Coupling Reactions : Formation of the acetamide linkage via amide bond coupling reagents (e.g., EDC/HOBt).
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Heterocycle Construction : Assembly of the naphthyridine core via cyclization reactions, possibly using Pd-catalyzed cross-coupling or thermal cyclodehydration.
Challenges in Reaction Analysis
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Stereochemical Complexity : The tetrahedral geometry at the acetamide nitrogen and potential tautomerism in the naphthyridine system may complicate reaction outcomes.
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Solubility Constraints : The lipophilic nature of the molecule might limit reactivity in polar solvents, necessitating phase-transfer catalysts or non-polar media.
Research Gaps and Recommendations
Current literature lacks explicit studies on this compound. Priority areas for future research include:
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Kinetic Studies : To quantify reaction rates for hydrolysis/substitution.
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Catalytic Functionalization : Exploring catalytic methods to modify the naphthyridine core selectively.
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Biological Reactivity : Assessing interactions with biological targets (e.g., enzymes) to infer metabolic pathways.
Scientific Research Applications
Table 1: Key Synthetic Routes for Naphthyridine Derivatives
| Methodology | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Conventional Synthesis | 60 | 24 hours | |
| Microwave-Assisted Synthesis | 85 | 2 hours | |
| One-Pot Synthesis | 70 | 12 hours |
Antimicrobial Properties
Research indicates that derivatives of naphthyridine exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, making it a candidate for further development as an antibiotic .
Anticancer Potential
Naphthyridine derivatives are also being explored for their anticancer properties. Studies have demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines. The specific compound may inhibit key signaling pathways involved in cancer cell proliferation and survival, although detailed studies are still required to elucidate its full potential .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Naphthyridine derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases like arthritis and other chronic conditions .
Case Study 1: Antimicrobial Activity
A study conducted by Asif Husain et al. evaluated the antimicrobial efficacy of various naphthyridine derivatives, including the compound of interest. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its use as a potential antibacterial agent .
Case Study 2: Anticancer Research
In another investigation, the anticancer activity of naphthyridine derivatives was assessed against human cancer cell lines. The results showed that the compound exhibited selective cytotoxicity, particularly against breast cancer cells, highlighting its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- The 4-oxo-1,4-dihydronaphthyridine core is a known pharmacophore in antimicrobial and anticancer agents. The ethylbenzoyl group in the target compound may improve cell permeability over adamantyl-containing analogues .
- The 3-chloro-4-methoxyphenyl group balances halogen bonding (Cl) and solubility (OCH₃), a strategy seen in optimized kinase inhibitors .
Analytical Characterization
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chloro-substituted methoxyphenyl group attached to a naphthyridine moiety, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key enzymes involved in DNA synthesis and repair, particularly dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.21 | Inhibition of DHFR |
| A549 (Lung Cancer) | 0.54 | Inhibition of TS |
| CCRF-CEM (Leukemia) | 0.19 | Dual inhibition of DHFR and TS |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15 | Disruption of cell wall synthesis |
| Escherichia coli | 20 | Inhibition of protein synthesis |
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on MCF-7 breast cancer cells showed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers, highlighting its potential as a chemotherapeutic agent .
- Case Study on Antimicrobial Properties : Another investigation assessed the compound's efficacy against multi-drug resistant strains of E. coli. The results demonstrated significant bactericidal activity at low concentrations, suggesting its utility in clinical settings where antibiotic resistance is prevalent .
Research Findings
Recent studies have focused on optimizing the pharmacological profile of this compound by modifying its chemical structure to enhance potency and reduce side effects. Computational modeling has been employed to predict interactions with target enzymes, aiding in the design of more effective analogs .
Q & A
Q. Optimization Strategies :
- Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance efficiency .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) during acylation reduce side reactions .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing the compound’s structure?
Advanced Research Question
Contradictions may arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Methodological approaches include:
- Multi-Technique Validation : Cross-validate NMR (e.g., 2D NOESY for spatial proximity) with X-ray data refined using SHELXL .
- DFT Calculations : Compare experimental NMR shifts with computational models to identify conformational flexibility .
- Twinned Crystals : Use SHELXD for structure solution in cases of twinning or disorder .
Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy, chloro) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and crystal packing using programs like SHELXL .
- HPLC : Assesses purity (>95%) with UV detection at λmax ~255 nm .
What strategies are recommended for elucidating the mechanism of action of this compound in modulating cellular pathways, particularly in cancer or inflammation?
Advanced Research Question
- Target Identification : Perform kinase inhibition assays (e.g., EGFR, PI3K) due to structural similarity to naphthyridine-based inhibitors .
- Cellular Assays : Measure apoptosis (Annexin V staining) and cytokine levels (ELISA) in cancer cell lines .
- Molecular Docking : Use AutoDock Vina to predict binding to inflammatory targets (e.g., COX-2) and validate via mutagenesis .
What are the key functional groups in this compound, and how do they influence its chemical reactivity and biological activity?
Basic Research Question
- Naphthyridinone Core : Enables π-π stacking with biological targets, enhancing binding affinity .
- 4-Ethylbenzoyl Group : Increases lipophilicity, improving membrane permeability .
- Chloro-Methoxyphenyl Acetamide : Electron-withdrawing groups stabilize the amide bond against hydrolysis .
How can computational methods (e.g., molecular docking) be integrated with experimental data to predict the compound’s binding affinity to biological targets?
Advanced Research Question
- Docking Workflow :
- Protein Preparation : Fetch target structures (e.g., PDB ID 1M17) and remove water molecules.
- Ligand Optimization : Minimize energy of the compound using Gaussian03.
- Binding Site Analysis : Use PyMOL to define active sites and run docking simulations (AutoDock).
- Validation : Compare docking scores (ΔG) with IC₅₀ values from enzyme assays .
What are the standard protocols for assessing the compound’s stability under various environmental conditions (e.g., pH, temperature)?
Basic Research Question
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (typically >200°C) .
- Solution Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .
- Photostability : Expose to UV light (λ = 254 nm) and track changes in absorbance spectra .
In cases of conflicting biological activity data across different assays, what methodological approaches should be employed to validate the compound’s efficacy?
Advanced Research Question
- Dose-Response Curves : Repeat assays with varying concentrations to establish EC₅₀ consistency .
- Orthogonal Assays : Compare results from cell viability (MTT) and caspase-3 activation assays to confirm apoptosis .
- Statistical Analysis : Apply ANOVA to identify outliers and assess reproducibility across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
